molecular formula C8H8N2OS B8357849 2-Benzo[1,2,5]thiadiazol-5-yl-ethanol

2-Benzo[1,2,5]thiadiazol-5-yl-ethanol

Cat. No.: B8357849
M. Wt: 180.23 g/mol
InChI Key: ZNNYUAOGPDYCTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzo[1,2,5]thiadiazol-5-yl-ethanol is a chemical compound of interest in scientific research, featuring a benzothiadiazole core fused to an ethanol-containing side chain. Benzothiadiazoles are a class of organic heterocyclic compounds consisting of a benzene ring fused to a thiadiazole ring, which contains two nitrogen atoms, one sulfur atom, and two double bonds . This unique structure makes the benzothiadiazole scaffold a valuable building block in various research fields. Researchers are exploring its potential applications, particularly in the development of novel pharmaceutical agents. Compounds containing similar heterocyclic structures, such as benzothiazoles, are extensively investigated for their antimicrobial properties and their role as potential inhibitors of enzymes like dihydrofolate reductase (DHFR), a key target in antibacterial and anticancer drug discovery . The structural features of this compound may also lend itself to materials science, where related benzothiadiazole derivatives are used in the synthesis of advanced organic materials . This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C8H8N2OS

Molecular Weight

180.23 g/mol

IUPAC Name

2-(2,1,3-benzothiadiazol-5-yl)ethanol

InChI

InChI=1S/C8H8N2OS/c11-4-3-6-1-2-7-8(5-6)10-12-9-7/h1-2,5,11H,3-4H2

InChI Key

ZNNYUAOGPDYCTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NSN=C2C=C1CCO

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization Approaches for 2 Benzo 1 2 3 Thiadiazol 5 Yl Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, the connectivity of atoms and the chemical environment of each nucleus can be established.

The ¹H NMR spectrum of 2-Benzo mdpi.comrsc.orgacs.orgthiadiazol-5-yl-ethanol is expected to exhibit distinct signals corresponding to the aromatic protons of the benzothiadiazole ring and the aliphatic protons of the ethanol (B145695) substituent. The aromatic region would likely display a complex splitting pattern due to the disubstituted nature of the benzene (B151609) ring. The protons on the ethanol side chain, specifically the methylene (B1212753) (-CH₂) groups, would appear as triplets, assuming coupling with each other and the hydroxyl (-OH) proton. The chemical shifts are influenced by the electron-withdrawing nature of the benzothiadiazole core.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbons of the benzothiadiazole ring would resonate at lower field (higher ppm) compared to the aliphatic carbons of the ethanol group due to the influence of the heteroatoms and the aromatic system.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm

Atom Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
Aromatic CH7.5 - 8.2120 - 155
-CH₂- (adjacent to ring)~3.0~40
-CH₂- (adjacent to OH)~3.9~62
-OHVariable-

Note: Predicted values are based on analogous structures and may vary depending on the solvent and experimental conditions.

For unambiguous assignment of all proton and carbon signals, especially in cases of signal overlap or complex coupling patterns, advanced 2D NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of the connectivity of the ethanol side chain and the assignment of adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, providing a clear link between the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for establishing the connection between the ethanol substituent and the benzothiadiazole ring system by observing correlations from the methylene protons to the aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): While more critical for determining stereochemistry in more complex, rigid molecules, NOESY can provide through-space correlations that can help confirm the spatial proximity of certain protons, further solidifying the structural assignment.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of 2-Benzo mdpi.comrsc.orgacs.orgthiadiazol-5-yl-ethanol is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic ring and the aliphatic side chain would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C and C=N stretching vibrations within the benzothiadiazole ring system are anticipated in the 1400-1600 cm⁻¹ region. The C-O stretching vibration of the primary alcohol would be observed around 1050 cm⁻¹.

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The aromatic ring vibrations are often strong in the Raman spectrum.

Interactive Data Table: Key Predicted IR Absorption Bands

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
O-H (Alcohol)Stretching3200 - 3600 (broad)
C-H (Aromatic)Stretching3000 - 3100
C-H (Aliphatic)Stretching2850 - 2960
C=C/C=N (Aromatic Ring)Stretching1400 - 1600
C-O (Alcohol)Stretching~1050

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The benzothiadiazole moiety is a known chromophore, and its derivatives typically exhibit strong absorption in the UV-Vis region. The spectrum of 2-Benzo mdpi.comrsc.orgacs.orgthiadiazol-5-yl-ethanol is expected to show absorption bands corresponding to π → π* transitions within the aromatic system. The position of the maximum absorption (λ_max) is influenced by the extent of conjugation and the presence of substituents. The ethanol group, being an auxochrome, may cause a slight shift in the absorption bands compared to the unsubstituted benzothiadiazole.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a crucial technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For 2-Benzo mdpi.comrsc.orgacs.orgthiadiazol-5-yl-ethanol (C₈H₈N₂OS), the expected molecular weight is approximately 180.23 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

The fragmentation pattern in the mass spectrum would likely involve the loss of small, stable molecules or radicals. Common fragmentation pathways could include the cleavage of the ethanol side chain, such as the loss of a CH₂OH radical or a molecule of water from the molecular ion.

Interactive Data Table: Predicted Mass Spectrometry Data

Parameter Predicted Value
Molecular FormulaC₈H₈N₂OS
Exact Mass180.0357
Key Fragment (m/z)[M - CH₂OH]⁺
Key Fragment (m/z)[M - H₂O]⁺

X-ray Diffraction Analysis for Solid-State Molecular and Supramolecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of 2-Benzo mdpi.comrsc.orgacs.orgthiadiazol-5-yl-ethanol can be grown, this technique would provide precise bond lengths, bond angles, and torsion angles.

Theoretical and Computational Investigations of 2 Benzo 1 2 3 Thiadiazol 5 Yl Ethanol

Electronic Structure Calculations (e.g., DFT, Ab Initio)

Density Functional Theory (DFT) is the most common and reliable method for electronic structure calculations of BTD derivatives. mdpi.com Functionals such as B3LYP, PBE0, M06, and CAM-B3LYP are frequently employed, often with basis sets like 6-31G(d) or 6-311G++(d,p), to model the electronic properties of these systems. nih.govmdpi.comresearchgate.net These calculations are crucial for understanding the fundamental electronic characteristics of the molecule.

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is essential for predicting the electronic and optical properties of BTD derivatives. acs.org

HOMO-LUMO Distribution: In donor-acceptor type molecules incorporating the BTD unit, the HOMO is typically localized on the electron-donating part of the molecule, while the LUMO is centered on the electron-withdrawing BTD moiety. researchgate.net For 2-Benzo nih.govacs.orgresearchgate.netthiadiazol-5-yl-ethanol, the BTD core would act as the acceptor, influencing the LUMO level.

The BTD ring is a potent electron acceptor, a property that dominates the charge distribution in its derivatives. nih.govresearchgate.net

Intramolecular Charge Transfer (ICT): When BTD is connected to an electron-donating group, photoexcitation can induce an intramolecular charge transfer from the donor to the BTD acceptor. researchgate.net This ICT is a defining feature of BTD-based dyes and materials, responsible for their unique optical properties. nih.govacs.org

Electron Density Mapping: Computational methods can generate electron density maps and electrostatic potential surfaces. For a BTD derivative, these maps would visually confirm the high electron density on the nitrogen and sulfur atoms of the thiadiazole ring and a general polarization of electron density towards this core, highlighting its electron-accepting nature.

Table 1: Common DFT Functionals for BTD Derivative Analysis

Functional Type Common Applications
B3LYP Hybrid Geometry optimization, FMO analysis, general properties. researchgate.net
M06 Hybrid Meta-GGA Good for thermochemistry and noncovalent interactions. acs.org
CAM-B3LYP Long-Range Corrected Better prediction of charge-transfer states and excitation energies. nih.gov
ωB97XD Long-Range Corrected Includes dispersion corrections, suitable for analyzing molecular complexes. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

While specific studies on 2-Benzo nih.govacs.orgresearchgate.netthiadiazol-5-yl-ethanol are absent, conformational analysis for related BTD derivatives is used to determine the most stable three-dimensional structure. This is particularly important when flexible side chains, such as the ethanol (B145695) group, are present. Molecular dynamics (MD) simulations could be employed to study the molecule's behavior over time, including its interactions with solvents or other molecules, and to explore its conformational landscape.

Prediction of Spectroscopic Properties from Computational Models

Time-Dependent DFT (TD-DFT) is a powerful method used to predict the UV-visible absorption spectra of BTD derivatives. researchgate.netjmaterenvironsci.com

Absorption Maxima (λmax): By calculating the energies of electronic transitions (primarily the HOMO → LUMO transition), TD-DFT can predict the λmax values. nih.gov These theoretical predictions are often benchmarked against experimental data to validate the chosen computational method. acs.orgacs.org

Other Spectra: Computational models can also predict other spectroscopic properties, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra, which can aid in the structural confirmation of synthesized compounds. mdpi.comnih.gov

Reaction Mechanism Studies and Transition State Analysis

Theoretical methods are invaluable for studying the reactivity of BTD derivatives. For 2,1,3-benzothiadiazoles, electrophilic substitution reactions are predicted to occur preferentially on the fused benzene (B151609) ring at the C4 and C7 positions. thieme-connect.de Computational chemists can model reaction pathways, calculate activation energies, and identify transition state structures to predict the most likely products and understand the underlying mechanisms of reaction.

Theoretical Insights into Aromaticity and Electron Deficiency of the Benzonih.govacs.orgresearchgate.netthiadiazole Ring System

The Benzo nih.govacs.orgresearchgate.netthiadiazole ring system is a planar, aromatic heterocycle. thieme-connect.de Its electronic properties are central to the function of its derivatives in materials science.

Aromaticity: DFT calculations confirm that the 1,2,5-thiadiazole (B1195012) ring is aromatic, with some theoretical studies suggesting it is more aromatic than thiophene (B33073) or pyrrole. thieme-connect.de This aromaticity contributes to the thermal and chemical stability of the molecule.

Electron Deficiency: The thiadiazole portion of the BTD core is strongly electron-withdrawing. This is due to the high electronegativity of the two nitrogen atoms and the sulfur atom, which pull electron density from the fused benzene ring. This property makes BTD and its derivatives excellent electron acceptors for use in donor-acceptor systems designed for applications in organic solar cells, OLEDs, and fluorescent probes. nih.govresearchgate.netresearchgate.net

Reactivity: The electron-deficient nature of the thiadiazole ring makes it resistant to electrophilic attack. Conversely, the fused benzene ring is activated towards nucleophilic substitution and its reactivity is modulated by the strong electron-withdrawing effect of the fused heterocyclic ring. thieme-connect.de

Table 2: Key Theoretical Properties of the Benzo nih.govacs.orgresearchgate.netthiadiazole (BTD) Core

Property Description Consequence
Planarity The fused ring system is planar. Facilitates π-π stacking in the solid state. nih.gov
Aromaticity The heterocyclic ring possesses aromatic character. Contributes to high thermal and photochemical stability. thieme-connect.de
Electron-Withdrawing Nature The thiadiazole ring strongly pulls electron density. Acts as an excellent electron acceptor in donor-acceptor architectures. nih.govresearchgate.net
Reactivity Resistant to electrophilic substitution on the thiadiazole ring. Directs functionalization to the fused benzene ring. thieme-connect.de

Reactivity and Advanced Chemical Transformations of 2 Benzo 1 2 3 Thiadiazol 5 Yl Ethanol

Reactions Involving the Benzowikipedia.orgacs.orglibretexts.orgthiadiazole Core

The benzo wikipedia.orgacs.orglibretexts.orgthiadiazole (BTD) ring is a privileged electron-acceptor unit, a characteristic that significantly influences the reactivity of its benzenoid ring. amazonaws.com This electron-deficient nature generally deactivates the aromatic ring towards electrophilic substitution while making it susceptible to nucleophilic attack, particularly on halogenated derivatives.

Due to the electron-withdrawing nature of the fused thiadiazole ring, the benzene (B151609) portion of the BTD core is deactivated towards electrophilic aromatic substitution. Reactions typically require harsh conditions, and substitution, when it occurs, is directed to the C4 and C7 positions. For 2-Benzo wikipedia.orgacs.orglibretexts.orgthiadiazol-5-yl-ethanol, electrophilic substitution would be expected to be challenging and would likely yield a mixture of products at the available C4, C6, and C7 positions, with the precise regioselectivity being influenced by the electronic effects of the hydroxyethyl (B10761427) group.

In contrast to electrophilic substitution, nucleophilic aromatic substitution (SNAr) is a common and synthetically useful reaction for functionalizing the BTD core, provided a suitable leaving group, such as a halogen, is present. The strong electron-withdrawing character of the BTD system stabilizes the Meisenheimer complex intermediate, facilitating the substitution. For instance, halogenated BTD derivatives readily react with various nucleophiles, including amines, alkoxides, and thiolates, to afford the corresponding substituted products. This approach is a cornerstone for the synthesis of a wide array of functional materials. organic-chemistry.orgnih.gov

Should 2-Benzo wikipedia.orgacs.orglibretexts.orgthiadiazol-5-yl-ethanol be halogenated at the C4 or C7 positions, it would be expected to undergo SNAr reactions with a variety of nucleophiles.

NucleophileReagent ExampleExpected Product at Halogenated Position
AmineMorpholineMorpholinyl-
AlkoxideSodium MethoxideMethoxy-
ThiolateSodium ThiophenoxidePhenylthio-

This table presents expected outcomes based on the known reactivity of halogenated benzothiadiazoles.

Palladium-catalyzed cross-coupling reactions are powerful tools for the C-C and C-heteroatom bond formation, and they have been extensively applied to benzothiadiazole derivatives to construct complex conjugated molecules for applications in organic electronics. tandfonline.comorganic-chemistry.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of a halide (or triflate) with an organoboron compound. Bromo-substituted benzothiadiazoles are excellent substrates for Suzuki-Miyaura coupling with a wide range of aryl- and heteroarylboronic acids or esters, providing a versatile route to biaryl and heteroaryl-substituted BTDs. researchgate.netresearchgate.net

Stille Coupling: The Stille reaction couples an organotin reagent with an organic halide or triflate. It is another highly effective method for the functionalization of halogenated benzothiadiazoles, often used in the synthesis of conjugated polymers and small molecules. researchgate.netmasterorganicchemistry.com The choice between Suzuki and Stille coupling can depend on the desired functional group tolerance and the availability of the organometallic reagent.

Direct C-H Arylation: In a more atom-economical approach, direct C-H arylation has emerged as a powerful method to functionalize the BTD core without the need for pre-functionalization (e.g., halogenation). wikipedia.orgacs.orgacs.org This reaction typically involves the palladium-catalyzed coupling of a C-H bond of the BTD ring with an aryl halide. For the unsubstituted BTD, arylation occurs preferentially at the C4 and C7 positions. wikipedia.orgacs.org The presence of the hydroxyethyl group at the C5 position in 2-Benzo wikipedia.orgacs.orglibretexts.orgthiadiazol-5-yl-ethanol would influence the regioselectivity of C-H arylation at the remaining C4, C6, and C7 positions.

Coupling ReactionSubstrate 1 (BTD derivative)Substrate 2Catalyst System (Example)
Suzuki-MiyauraBromo-BTDArylboronic acidPd(PPh3)4, base
StilleBromo-BTDArylstannanePdCl2(PPh3)2
C-H ArylationBTDAryl bromidePd(OAc)2, ligand, base

This table provides illustrative examples of catalyst systems for palladium-catalyzed coupling reactions of benzothiadiazole derivatives.

The fused 1,2,5-thiadiazole (B1195012) ring, while generally stable, can undergo ring-opening reactions under certain reductive or oxidative conditions. libretexts.org For example, reductive cleavage can lead to 1,2-diaminobenzene derivatives. Nucleophilic attack on the sulfur atom can also initiate ring opening. libretexts.org Dearomatization of the BTD core is less common but can be achieved with potent nucleophiles, leading to the loss of aromaticity and the formation of non-aromatic products. libretexts.org These transformations, however, typically require specific and often harsh conditions and are less synthetically utilized compared to substitution and coupling reactions.

Reactions Involving the Hydroxyethyl Side Chain

The hydroxyethyl side chain of 2-Benzo wikipedia.orgacs.orglibretexts.orgthiadiazol-5-yl-ethanol possesses a primary alcohol, a versatile functional group that can undergo a variety of transformations, most notably oxidation.

The primary alcohol of the hydroxyethyl group can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehyde: "Weak" or controlled oxidizing agents are employed to stop the oxidation at the aldehyde stage. acs.org Reagents such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions [(COCl)2, DMSO, NEt3] are commonly used for this transformation. acs.org These reactions are typically performed under anhydrous conditions to prevent overoxidation to the carboxylic acid. wikipedia.org

Oxidation to Carboxylic Acid: "Strong" oxidizing agents will convert the primary alcohol directly to a carboxylic acid. acs.org Common reagents for this transformation include potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3 in H2SO4), or potassium dichromate (K2Cr2O7) in acidic conditions. wikipedia.orglibretexts.org The oxidation proceeds via the intermediate aldehyde, which is then further oxidized in the aqueous reaction medium. wikipedia.org

TransformationOxidizing Agent(s)Expected Product
Alcohol to AldehydePyridinium Chlorochromate (PCC)2-(Benzo wikipedia.orgacs.orglibretexts.orgthiadiazol-5-yl)acetaldehyde
Alcohol to AldehydeDess-Martin Periodinane (DMP)2-(Benzo wikipedia.orgacs.orglibretexts.orgthiadiazol-5-yl)acetaldehyde
Alcohol to Carboxylic AcidPotassium Permanganate (KMnO4)(Benzo wikipedia.orgacs.orglibretexts.orgthiadiazol-5-yl)acetic acid
Alcohol to Carboxylic AcidJones Reagent (CrO3/H2SO4)(Benzo wikipedia.orgacs.orglibretexts.orgthiadiazol-5-yl)acetic acid

This table outlines common oxidation reactions for a primary alcohol side chain and the expected products for 2-Benzo wikipedia.orgacs.orglibretexts.orgthiadiazol-5-yl-ethanol.

Esterification and Etherification Reactions

The hydroxyl group of 2-Benzo masterorganicchemistry.comyoutube.comlibretexts.orgthiadiazol-5-yl-ethanol is a primary alcohol, making it amenable to a variety of classical esterification and etherification reactions. These transformations are crucial for modifying the compound's physicochemical properties, such as lipophilicity and steric bulk, which can be important in various chemical and pharmaceutical applications.

Esterification:

The conversion of 2-Benzo masterorganicchemistry.comyoutube.comlibretexts.orgthiadiazol-5-yl-ethanol to its corresponding esters can be readily achieved through several standard synthetic protocols. One of the most common methods is the Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This is an equilibrium-driven process, and to favor the formation of the ester, it is often necessary to remove the water that is formed as a byproduct, for example, by azeotropic distillation.

Alternatively, for a more rapid and often higher-yielding reaction, the alcohol can be treated with more reactive carboxylic acid derivatives, such as acyl chlorides or acid anhydrides. These reactions are typically carried out in the presence of a base, like pyridine (B92270) or triethylamine, to neutralize the acidic byproduct (HCl or a carboxylic acid, respectively).

A summary of potential esterification reactions is presented in the table below.

ReactantReagents and ConditionsProduct
Acetic AcidH₂SO₄ (catalytic), Heat2-(Benzo[c] masterorganicchemistry.comyoutube.comlibretexts.orgthiadiazol-5-yl)ethyl acetate
Benzoyl ChloridePyridine, Room Temperature2-(Benzo[c] masterorganicchemistry.comyoutube.comlibretexts.orgthiadiazol-5-yl)ethyl benzoate
Acetic AnhydrideTriethylamine, DMAP (cat.), CH₂Cl₂2-(Benzo[c] masterorganicchemistry.comyoutube.comlibretexts.orgthiadiazol-5-yl)ethyl acetate

Etherification:

The synthesis of ethers from 2-Benzo masterorganicchemistry.comyoutube.comlibretexts.orgthiadiazol-5-yl-ethanol can be effectively accomplished using the Williamson ether synthesis. This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a nucleophile and displaces a halide from an alkyl halide in an SN2 reaction to form the ether. The choice of a primary alkyl halide is crucial to avoid competing elimination reactions.

The table below outlines representative etherification reactions.

ReactantReagents and ConditionsProduct
Methyl Iodide1. NaH, THF; 2. CH₃I5-(2-Methoxyethyl)benzo[c] masterorganicchemistry.comyoutube.comlibretexts.orgthiadiazole
Ethyl Bromide1. NaH, THF; 2. CH₃CH₂Br5-(2-Ethoxyethyl)benzo[c] masterorganicchemistry.comyoutube.comlibretexts.orgthiadiazole
Benzyl Bromide1. NaH, THF; 2. PhCH₂Br5-(2-(Benzyloxy)ethyl)benzo[c] masterorganicchemistry.comyoutube.comlibretexts.orgthiadiazole

Substitution Reactions at the Hydroxyl Group

The hydroxyl group of 2-Benzo masterorganicchemistry.comyoutube.comlibretexts.orgthiadiazol-5-yl-ethanol can be converted into other functional groups through various substitution reactions. A common strategy involves transforming the hydroxyl group into a better leaving group, which can then be displaced by a nucleophile.

A primary method for achieving this is the conversion of the alcohol to an alkyl halide. Reagents such as thionyl chloride (SOCl₂) are effective for preparing the corresponding alkyl chloride, while phosphorus tribromide (PBr₃) is commonly used for the synthesis of the alkyl bromide. These reactions typically proceed via an SN2 mechanism for primary alcohols.

Once converted to an alkyl halide, the compound becomes a versatile intermediate for further synthetic transformations. For instance, the halide can be displaced by a variety of nucleophiles, such as azide (B81097) or cyanide, to introduce nitrogen-containing functional groups. The azide can subsequently be reduced to an amine, providing a route to 2-(Benzo masterorganicchemistry.comyoutube.comlibretexts.orgthiadiazol-5-yl)ethanamine.

The following table summarizes key substitution reactions.

ReactantReagents and ConditionsProduct
Thionyl ChloridePyridine, 0 °C to Room Temperature5-(2-Chloroethyl)benzo[c] masterorganicchemistry.comyoutube.comlibretexts.orgthiadiazole
Phosphorus TribromideDiethyl ether, 0 °C5-(2-Bromoethyl)benzo[c] masterorganicchemistry.comyoutube.comlibretexts.orgthiadiazole
5-(2-Bromoethyl)benzo[c] masterorganicchemistry.comyoutube.comlibretexts.orgthiadiazoleSodium Azide, DMF5-(2-Azidoethyl)benzo[c] masterorganicchemistry.comyoutube.comlibretexts.orgthiadiazole
5-(2-Azidoethyl)benzo[c] masterorganicchemistry.comyoutube.comlibretexts.orgthiadiazole1. LiAlH₄, THF; 2. H₂O2-(Benzo[c] masterorganicchemistry.comyoutube.comlibretexts.orgthiadiazol-5-yl)ethan-1-amine

Tandem Reactions and Multi-component Reactions Incorporating the Compound

While specific examples of tandem and multi-component reactions incorporating 2-Benzo masterorganicchemistry.comyoutube.comlibretexts.orgthiadiazol-5-yl-ethanol are not extensively documented in the literature, the presence of the reactive hydroxyl group and the aromatic benzothiadiazole core suggests its potential as a valuable building block in such transformations.

Tandem Reactions:

Tandem reactions, also known as cascade or domino reactions, involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction is a consequence of the functionality generated in the previous step. The hydroxyl group of 2-Benzo masterorganicchemistry.comyoutube.comlibretexts.orgthiadiazol-5-yl-ethanol could potentially initiate such a cascade. For example, an initial etherification or esterification could be followed by an intramolecular cyclization onto the benzothiadiazole ring, if a suitable reactive partner is introduced. The feasibility of such a reaction would depend on the activation of the benzothiadiazole ring and the length and flexibility of the tether.

Multi-component Reactions (MCRs):

Multi-component reactions, in which three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are highly valued for their efficiency and atom economy. The hydroxyl group of 2-Benzo masterorganicchemistry.comyoutube.comlibretexts.orgthiadiazol-5-yl-ethanol could participate in a variety of MCRs. For instance, it could serve as the alcohol component in a Passerini or Ugi reaction.

In a hypothetical Ugi-type reaction, 2-Benzo masterorganicchemistry.comyoutube.comlibretexts.orgthiadiazol-5-yl-ethanol could react with an aldehyde, an amine, and an isocyanide to generate a complex α-acylamino amide derivative. The benzothiadiazole moiety would be incorporated into the final product, potentially imparting unique electronic or biological properties.

The table below illustrates a potential multi-component reaction.

Reaction TypeReactantsProduct
Ugi Reaction2-Benzo masterorganicchemistry.comyoutube.comlibretexts.orgthiadiazol-5-yl-ethanol, Formaldehyde, Aniline, tert-Butyl isocyanide2-(Benzo[c] masterorganicchemistry.comyoutube.comlibretexts.orgthiadiazol-5-yl)ethyl 2-(tert-butylamino)-2-oxo-1-phenylethyl(phenyl)carbamate

Further research is required to explore the full potential of 2-Benzo masterorganicchemistry.comyoutube.comlibretexts.orgthiadiazol-5-yl-ethanol in these advanced chemical transformations. The development of novel tandem and multi-component reactions involving this compound could lead to the efficient synthesis of complex molecules with interesting structures and functionalities.

Applications and Functional Material Development Utilizing 2 Benzo 1 2 3 Thiadiazol 5 Yl Ethanol Derivatives

Organic Electronic Materials

Derivatives of 2-benzo rsc.orgnih.govjchemrev.comthiadiazole (BTD) are widely utilized as electron-acceptor units in the design of donor-acceptor (D-A) type conjugated molecules and polymers for various organic electronic applications. rsc.orgresearchgate.net The strong electron-withdrawing character of the BTD core can be finely tuned through functionalization, which in turn influences the frontier molecular orbital energy levels, absorption spectra, and charge transport properties of the resulting materials. rsc.org

Components in Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs)

In the realm of organic photovoltaics, benzothiadiazole derivatives are integral components of both small molecule and polymeric photoactive layers. Their electron-deficient nature facilitates intramolecular charge transfer upon photoexcitation, a crucial process for generating free charge carriers. While specific data for 2-benzo rsc.orgnih.govjchemrev.comthiadiazol-5-yl-ethanol in OPVs is not extensively documented in the reviewed literature, the performance of various other BTD derivatives highlights the potential of this structural motif. For instance, D-A copolymers incorporating BTD units have demonstrated significant power conversion efficiencies (PCEs) in bulk heterojunction solar cells. researchgate.net

The performance of several benzothiadiazole-based materials in organic solar cells is summarized in the table below.

Donor MaterialAcceptor MaterialPower Conversion Efficiency (PCE)Open-Circuit Voltage (Voc) [V]Short-Circuit Current (Jsc) [mA/cm²]Fill Factor (FF)
PBDTTT-E-TPC71BM7.7%0.7215.20.70
PBDTT-DPPPC71BM6.3%0.7612.30.67
PTB7PC71BM7.4%0.7416.10.62

This table presents representative data for various benzothiadiazole-based polymers to illustrate the potential of this class of materials in organic photovoltaics.

In dye-sensitized solar cells (DSSCs), organic dyes featuring a D-A-π-A structure, where BTD can act as the acceptor unit, have been investigated. These dyes are responsible for light harvesting and injecting electrons into the semiconductor's conduction band. The choice of the acceptor unit is critical in tuning the dye's absorption spectrum and energy levels to match the requirements for efficient charge separation and injection.

Active Materials in Organic Light-Emitting Diodes (OLEDs)

The following table showcases the performance of selected benzothiadiazole-based emitters in OLEDs.

EmitterHost MaterialEmission ColorMaximum External Quantum Efficiency (EQE) [%]
TPA-BTZCBPGreen5.2
Cz-BTZ-PhmCPYellow4.8
F-BTZ-TPATCTARed3.1

This table provides examples of the performance of various benzothiadiazole derivatives as emitters in OLEDs.

Semiconductors for Organic Thin-Film Transistors (OTFTs)

Benzothiadiazole-based materials have been successfully employed as the active semiconductor layer in OTFTs. nih.gov The electron-deficient nature of the BTD core generally imparts n-type or ambipolar charge transport characteristics to the material. The performance of these materials in OTFTs is highly dependent on their solid-state organization and film morphology, which dictates the efficiency of charge carrier transport. Functionalization of the BTD core plays a significant role in controlling these properties. nih.gov

Representative charge carrier mobilities for several benzothiadiazole-containing semiconductors are listed below.

SemiconductorCharge Carrier Mobility (μ) [cm²/Vs]On/Off Ratio
P(NDI2OD-T2)up to 0.85 (n-type)> 10^6
PDBT-T2up to 0.1 (p-type)> 10^5
F-PDBT-T2up to 0.2 (ambipolar)> 10^5

This table illustrates the charge transport properties of representative benzothiadiazole-based polymers in OTFTs.

Role of the Ethanol (B145695) Group in Modulating Film Morphology and Device Performance

Furthermore, the ethanol group can alter the solubility of the material, which is a critical parameter for solution-based processing of organic electronic devices. Enhanced solubility in environmentally benign solvents is a desirable trait for large-scale and low-cost manufacturing. The polarity of the ethanol group can also influence the surface energy of the material, which affects the film formation and the interface with other layers in a multilayer device structure. While direct studies on 2-benzo rsc.orgnih.govjchemrev.comthiadiazol-5-yl-ethanol are scarce, the strategic functionalization of the BTD core is a well-established approach to fine-tune the material properties for optimized device performance. doi.org

Medicinal Chemistry and Biological Probe Development

The benzothiazole (B30560) scaffold, including its 2,1,3-benzothiadiazole (B189464) isomer, is recognized as a "privileged" structure in medicinal chemistry. This designation is due to its presence in numerous compounds exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. jchemrev.comjchemrev.com

Benzorsc.orgnih.govjchemrev.comthiadiazole as a Privileged Scaffold in Drug Discovery

The benzothiadiazole ring system is a versatile pharmacophore that can interact with various biological targets. Its derivatives have been investigated for a multitude of therapeutic applications.

Anticancer Agents: Benzothiazole derivatives have shown promise as anticancer agents through various mechanisms, including the inhibition of protein kinases. nih.gov Certain derivatives have been found to act as tyrosine kinase inhibitors, which are crucial targets in cancer therapy. nih.govmdpi.com

Antimicrobial Agents: The benzothiazole nucleus is a component of several compounds with significant antibacterial and antifungal activity. mdpi.comnih.govmdpi.com These compounds can target essential enzymes in microbial metabolic pathways. mdpi.com

Inhibitors of Enzymes in Neurodegenerative Diseases: Benzothiazole derivatives have been explored as potential therapeutic agents for neurodegenerative conditions like Alzheimer's disease. nih.govnih.gov They have been shown to inhibit enzymes such as acetylcholinesterase and monoamine oxidase B, which are key targets in the management of this disease. rsc.org The ability of these compounds to interact with multiple targets makes them attractive candidates for the development of multi-target-directed ligands. nih.gov

The introduction of an ethanol group onto the benzothiadiazole scaffold, as in 2-benzo rsc.orgnih.govjchemrev.comthiadiazol-5-yl-ethanol, provides a point for further chemical modification. This allows for the synthesis of a library of derivatives with potentially enhanced biological activity and improved pharmacokinetic properties. The hydroxyl group can also participate in hydrogen bonding interactions with biological targets, potentially increasing the binding affinity and efficacy of the compound.

Rational Design of Derivatives for Target Interactions

The rational design of derivatives based on the 2-benzo researchgate.netijper.orgrsc.orgthiadiazol-5-yl-ethanol scaffold is a strategic approach to optimize interactions with specific biological targets. This process is heavily reliant on computational chemistry, which facilitates the precise design of targeted inhibitors. ijper.org By creating molecules tailored to interact with the unique topographies of receptor binding sites, researchers can enhance potency and selectivity. ijper.org This design process often involves identifying key pharmacophoric features of known inhibitors and integrating them into the novel derivatives.

A prominent target for such rationally designed thiadiazole derivatives is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. ijper.orgnih.gov The inhibition of VEGFR-2 can disrupt this process, effectively starving the tumor of essential resources. ijper.org For instance, molecular docking studies are employed to evaluate the inhibitory activity of newly designed derivatives towards the VEGFR-2 receptor. nih.gov These studies have shown that certain derivatives can establish crucial hydrogen bonds with key amino acid residues, such as Glu883 and Asp1044, within the active pocket of VEGFR-2, mimicking the binding of established inhibitors like sorafenib. nih.gov

Another significant target is the Activin Receptor-Like Kinase 5 (ALK5), a transforming growth factor-β (TGF-β) type I receptor. TGF-β signaling is implicated in tumor growth and metastasis, making ALK5 a valuable target for anticancer drug development. nih.gov Researchers have successfully designed and synthesized benzo[c] researchgate.netijper.orgrsc.orgthiadiazol-5-yl imidazole (B134444) derivatives that demonstrate potent ALK5 inhibitory activity. nih.gov For example, compound 14c in a study exhibited an IC50 value of 0.008 µM against ALK5, showcasing a significantly higher potency compared to established clinical candidates. nih.gov

Furthermore, Src homology-2 domain containing protein tyrosine phosphatase-2 (SHP2) has been identified as an oncogenic phosphatase associated with various cancers. nih.gov Through a scaffold-hopping strategy, a series of benzo[c] researchgate.netijper.orgrsc.orgthiadiazole derivatives were designed based on known PTP1B inhibitors. nih.gov This approach led to the identification of compounds with significant SHP2 inhibitory activity and selectivity over other phosphatases like SHP1 and PTP1B. nih.gov

The following table summarizes the rational design of 2-benzo researchgate.netijper.orgrsc.orgthiadiazol-5-yl-ethanol derivatives for specific biological targets.

Target ProteinDesign StrategyKey InteractionsExample Derivative ClassReference
VEGFR-2Mimicking pharmacophoric features of known inhibitorsHydrogen bonding with Glu883 and Asp10445-acetyl-1,3,4-thiadiazol-2(3H)-ylidene derivatives nih.gov
ALK5Integration of imidazole moiety with the benzothiadiazole coreNot specifiedBenzo[c] researchgate.netijper.orgrsc.orgthiadiazol-5-yl imidazoles nih.gov
SHP2Scaffold-hopping from PTP1B inhibitorsNot specifiedBenzo[c] researchgate.netijper.orgrsc.orgthiadiazole derivatives nih.gov

Influence of Functional Groups on Ligand-Receptor Interactions

Structure-activity relationship (SAR) studies are crucial in elucidating the impact of different functional groups. For instance, in the development of ALK kinase inhibitors, modifications to the side chains of a lead compound containing a thiadiazole structure were explored. researchgate.net The introduction of a thiadiazole structure itself was a key modification aimed at overcoming resistance mutations observed with existing inhibitors. researchgate.net

In the context of multi-target-directed ligands for Alzheimer's disease, the introduction of different amine-containing side chains to a benzothiazole core was investigated. semanticscholar.org It was observed that an azepane ring linked via a 3-carbon spacer resulted in the highest affinity for the histamine (B1213489) H3 receptor. semanticscholar.org This highlights the importance of the size and basicity of the amine group, as well as the length of the linker, in optimizing receptor interactions. The increased lipophilicity of the azepane ring was also suggested to contribute to the enhanced affinity. semanticscholar.org

For EGFR and HER-2 kinase inhibitors based on a thiazolidinone scaffold, the introduction of a bromine atom and a hydroxyl group on a benzylidene moiety attached to the core structure was found to be critical for potent inhibitory activity. drugbank.com Docking simulations revealed that these functional groups likely participate in key binding interactions within the active site of the EGFR kinase domain. drugbank.com

The table below illustrates the influence of specific functional groups on the activity of thiadiazole and benzothiadiazole derivatives.

Derivative ClassFunctional Group ModificationEffect on ActivityTargetReference
ALK Kinase InhibitorsIntroduction of a thiadiazole structureOvercame resistance mutationsALK researchgate.net
Benzothiazole-based MTDLsAzepane ring with a 3-carbon spacerHighest affinity for H3RHistamine H3 Receptor semanticscholar.org
Thiazolidinone Derivatives5-bromo-2-hydroxybenzylidene moietyPotent inhibition of EGFR and HER-2EGFR/HER-2 drugbank.com

Other Emerging Applications

Beyond their well-established roles in medicinal chemistry, derivatives of 2-benzo researchgate.netijper.orgrsc.orgthiadiazole-5-yl-ethanol are finding utility in other cutting-edge areas of scientific research, particularly in the development of advanced functional materials.

One of the most promising emerging applications is in the field of in vivo NIR-II imaging . The second near-infrared window (NIR-II, 1000-1700 nm) offers significant advantages for deep-tissue imaging due to reduced light scattering and lower tissue autofluorescence. researchgate.net Novel benzo-bis(1,2,5-thiadiazole) fluorophores have been designed and synthesized for this purpose. researchgate.net These small-molecule dyes exhibit high biocompatibility and fast excretion, making them highly desirable for clinical translation. researchgate.net By incorporating the benzothiadiazole core, researchers have developed probes that can be used for highly specific targeted imaging of diseases such as cancer. researchgate.net

Another significant area of application is the development of hypoxia inhibitors . Tumor hypoxia, a condition of low oxygen levels in tumors, is associated with resistance to conventional cancer therapies. mdpi.com Benzo[c] researchgate.netijper.orgrsc.orgthiadiazole derivatives have been investigated as potential agents to target hypoxic tumor cells. mdpi.com New series of boron-based benzo[c] researchgate.netijper.orgrsc.orgthiadiazoles have been designed and synthesized with the aim of developing novel anticancer agents that can selectively target the hypoxic tumor microenvironment. mdpi.com

Furthermore, the unique photophysical properties of benzothiadiazole derivatives are being harnessed for applications in optoelectronics . Researchers have designed and synthesized arylalkynyl-benzo[c] researchgate.netijper.orgrsc.orgthiadiazole (BTD) derivatives and evaluated their amplified spontaneous emission (ASE) properties. rsc.org These studies have shown that BTD derivatives exhibit narrowing of their photoluminescence spectra, indicating their potential for use in laser applications. rsc.org

The table below provides a summary of these emerging applications.

Application AreaPrincipleKey Feature of DerivativePotential ImpactReference
In vivo NIR-II ImagingFluorescence in the 1000-1700 nm range for deep-tissue imagingBenzo-bis(1,2,5-thiadiazole) core for NIR-II emissionEnhanced diagnostics and targeted cancer imaging researchgate.net
Hypoxia InhibitionTargeting of low-oxygen tumor microenvironmentsBoron-based benzo[c] researchgate.netijper.orgrsc.orgthiadiazole scaffoldOvercoming resistance to cancer therapies mdpi.com
OptoelectronicsAmplified spontaneous emission (ASE) for laser applicationsArylalkynyl-benzo[c] researchgate.netijper.orgrsc.orgthiadiazole structureDevelopment of new laser materials rsc.org

Future Research Directions and Outlook

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

The future synthesis of 2-Benzo thieme-connect.deresearchgate.netnih.govthiadiazol-5-yl-ethanol will likely focus on developing more efficient and environmentally friendly methods. While traditional synthetic routes for benzothiadiazole derivatives exist, future research will aim to improve upon these by exploring novel catalytic systems and reaction conditions.

Key areas of development are expected to include:

C-H Functionalization: Direct C-H functionalization of the benzothiadiazole core represents a highly atom-economical approach to introduce the ethanol (B145695) side chain, minimizing the need for pre-functionalized starting materials. nih.gov

Flow Chemistry: The use of microreactor technology can offer significant advantages in terms of reaction control, safety, and scalability. Continuous flow processes can lead to higher yields and purity of the final product.

Green Solvents and Catalysts: A shift towards the use of greener solvents and earth-abundant metal catalysts will be crucial for the sustainable production of 2-Benzo thieme-connect.deresearchgate.netnih.govthiadiazol-5-yl-ethanol.

Synthetic ApproachPotential AdvantagesKey Research Focus
C-H FunctionalizationHigh atom economy, reduced wasteDevelopment of selective and efficient catalysts
Flow ChemistryImproved reaction control, scalabilityOptimization of reactor design and reaction parameters
Green ChemistryReduced environmental impactExploration of bio-based solvents and earth-abundant catalysts

Advanced Spectroscopic Characterization Techniques for In Situ Studies

A thorough understanding of the photophysical and electronic properties of 2-Benzo thieme-connect.deresearchgate.netnih.govthiadiazol-5-yl-ethanol is essential for its application in various technologies. Future research will employ advanced spectroscopic techniques to probe these properties in real-time and under operational conditions.

Techniques that are expected to play a pivotal role include:

Transient Absorption Spectroscopy: This technique will be instrumental in studying the excited-state dynamics of the molecule, providing insights into charge transfer processes and relaxation pathways.

In Situ Raman and Infrared Spectroscopy: These methods will allow for the monitoring of molecular vibrations and structural changes during chemical reactions or within an operating device, offering a deeper understanding of the structure-property relationships. nih.gov

Single-Molecule Spectroscopy: Probing individual molecules will eliminate ensemble averaging, revealing heterogeneities in the local environment and providing a more detailed picture of the molecule's behavior.

High-Throughput Computational Screening for Structure-Property Relationship Predictions

Computational modeling is a powerful tool for accelerating the discovery and optimization of new materials. High-throughput computational screening will be employed to predict the properties of 2-Benzo thieme-connect.deresearchgate.netnih.govthiadiazol-5-yl-ethanol and its derivatives, guiding synthetic efforts towards molecules with desired functionalities.

Future computational studies will focus on:

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): These methods will be used to calculate the electronic structure, absorption, and emission spectra of the molecule. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations will provide insights into the conformational dynamics and intermolecular interactions of the molecule in different environments.

Machine Learning: Machine learning algorithms trained on large datasets of known compounds can be used to predict the properties of new derivatives of 2-Benzo thieme-connect.deresearchgate.netnih.govthiadiazol-5-yl-ethanol with high accuracy.

Computational MethodPredicted PropertiesImpact on Research
DFT/TD-DFTElectronic structure, optical spectraGuidance for designing molecules with specific photophysical properties
Molecular DynamicsConformational dynamics, intermolecular interactionsUnderstanding of material morphology and charge transport
Machine LearningVarious molecular propertiesAccelerated discovery of new functional materials

Integration into Next-Generation Organic Electronic Devices

The electron-accepting nature of the benzothiadiazole core makes 2-Benzo thieme-connect.deresearchgate.netnih.govthiadiazol-5-yl-ethanol a promising candidate for use in a variety of organic electronic devices. The ethanol side chain can be used for further functionalization to fine-tune the molecule's properties and improve its processability.

Future research will explore the integration of this compound into:

Organic Light-Emitting Diodes (OLEDs): As a host or emitter material, its properties can be tailored to achieve high efficiency and color purity.

Organic Photovoltaics (OPVs): The compound could function as a non-fullerene acceptor, contributing to the development of more efficient and stable solar cells. researchgate.net

Organic Field-Effect Transistors (OFETs): Its charge transport properties will be investigated for potential use in flexible and transparent electronics.

Exploration of New Application Areas Beyond Current Scope

The unique combination of a fluorescent core and a reactive side chain in 2-Benzo thieme-connect.deresearchgate.netnih.govthiadiazol-5-yl-ethanol opens the door to a wide range of applications beyond organic electronics.

Promising new areas of exploration include:

Bioimaging: The fluorescent nature of the benzothiadiazole moiety could be exploited for the development of fluorescent probes for biological imaging. The ethanol group can be used to attach biomolecules for targeted delivery.

Sensors: The molecule's photophysical properties may be sensitive to its local environment, making it a candidate for the development of chemical and biological sensors.

Photocatalysis: Benzothiadiazole derivatives have shown potential in photocatalytic applications. The specific properties of 2-Benzo thieme-connect.deresearchgate.netnih.govthiadiazol-5-yl-ethanol in this area warrant further investigation.

The continued exploration of 2-Benzo thieme-connect.deresearchgate.netnih.govthiadiazol-5-yl-ethanol and its derivatives holds great promise for advancements in a multitude of scientific and technological fields. The synergistic combination of innovative synthesis, advanced characterization, and computational design will be key to unlocking the full potential of this versatile molecule.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.